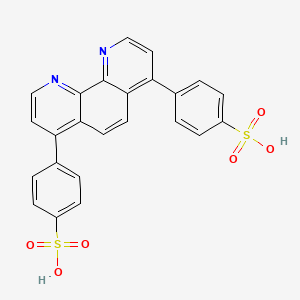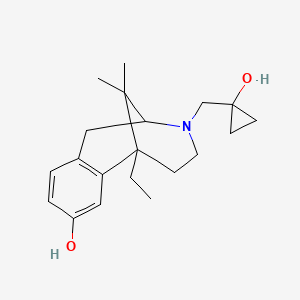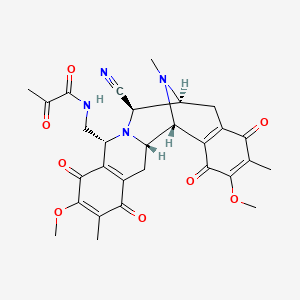
Saframycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saframycin A is a potent antitumor antibiotic with a unique pentacyclic tetrahydroisoquinoline scaffold. It was first isolated from the bacterium Streptomyces lavendulae and has shown significant anti-proliferative activities against a variety of tumor cell lines . The compound shares its core structure with ecteinascidin 743, an anticancer drug used for soft-tissue sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method allows for the efficient total synthesis of Saframycin A, as well as its analogs such as jorunnamycin A and N-protected saframycin Y3 . The process involves the use of non-ribosomal peptide synthetases (NRPSs) and specific enzymes like SfmC, which catalyze the iterative reactions required to construct the core structure .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to produce high yields of the compound through the manipulation of biosynthetic gene clusters . The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Saframycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as Saframycin C, D, and Y3. These derivatives retain the core tetrahydroisoquinoline scaffold but exhibit different functional groups and biological activities .
Scientific Research Applications
Saframycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Saframycin A exerts its effects through a complex mechanism involving the inhibition of DNA synthesis and the induction of apoptosis in tumor cells. The compound targets specific molecular pathways, including the inhibition of topoisomerase II, which is essential for DNA replication and cell division . Additionally, this compound interacts with cellular proteins and enzymes, leading to the disruption of critical cellular processes and the eventual death of cancer cells .
Comparison with Similar Compounds
Saframycin A is part of a family of tetrahydroisoquinoline alkaloids, which includes compounds like jorunnamycin A, jorumycin, and ecteinascidin 743 . These compounds share a similar core structure but differ in their functional groups and biological activities.
Jorunnamycin A: Similar to this compound, jorunnamycin A has potent anticancer properties and is used in the study of DNA-alkylating agents.
Jorumycin: This compound also exhibits strong anticancer activity and is structurally related to this compound.
Ecteinascidin 743: Known as trabectedin, this compound is an approved anticancer drug used for the treatment of soft-tissue sarcoma.
This compound stands out due to its unique biosynthetic pathway and the specific enzymes involved in its production. Its potent antitumor activity and the ability to undergo various chemical modifications make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C29H30N4O8 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1 |
InChI Key |
JNEGMBHBUAJRSX-SHUHUVMISA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Synonyms |
21-cyanosaframycin B saframycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)
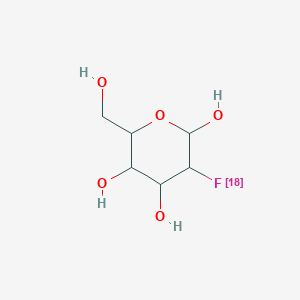
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)
![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)
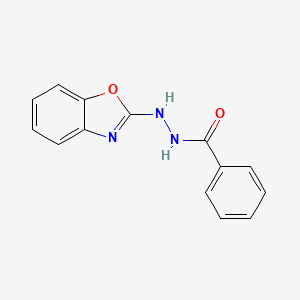
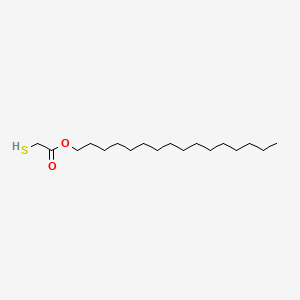
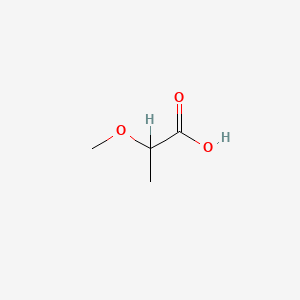
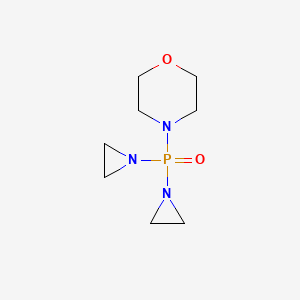
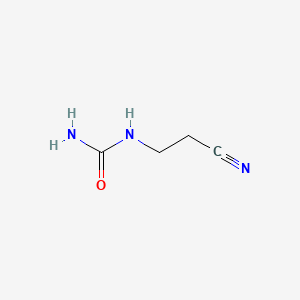
![4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine](/img/structure/B1208113.png)
